molecular formula C16H16F3N7 B2739774 1-{3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-[3-(trifluoromethyl)phenyl]piperazine CAS No. 896367-49-0

1-{3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-[3-(trifluoromethyl)phenyl]piperazine

Cat. No.: B2739774
CAS No.: 896367-49-0
M. Wt: 363.348
InChI Key: JLYLSYOOOLSMST-UHFFFAOYSA-N
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Description

1-{3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-[3-(trifluoromethyl)phenyl]piperazine is a complex heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound features a unique structure combining a triazolopyrimidine core with a trifluoromethyl-substituted phenyl piperazine moiety, making it a promising candidate for various biological applications.

Preparation Methods

The synthesis of 1-{3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-[3-(trifluoromethyl)phenyl]piperazine typically involves multi-step organic reactions One common synthetic route includes the cyclization of appropriate precursors under controlled conditionsIndustrial production methods often employ optimized reaction conditions to maximize yield and purity, utilizing catalysts and specific solvents to facilitate the reactions .

Chemical Reactions Analysis

1-{3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-[3-(trifluoromethyl)phenyl]piperazine undergoes various chemical reactions, including:

Scientific Research Applications

Comparison with Similar Compounds

1-{3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-[3-(trifluoromethyl)phenyl]piperazine can be compared to other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of structural elements, which confer distinct chemical and biological properties, making it a valuable compound for further research and development.

Biological Activity

The compound 1-{3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-[3-(trifluoromethyl)phenyl]piperazine is a triazolo-pyrimidine derivative that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by data tables and relevant case studies.

Chemical Structure

The structure of the compound can be represented as follows:

C15H16F3N5\text{C}_{15}\text{H}_{16}\text{F}_3\text{N}_5

Key Features:

  • The presence of a trifluoromethyl group enhances its biological properties.
  • The triazolo and piperazine moieties contribute to its pharmacological profile.

Biological Activity Overview

  • Antimicrobial Activity
    • Recent studies have indicated that triazolo derivatives exhibit significant antimicrobial properties. For instance, compounds with similar structures demonstrated effective inhibition against various bacterial strains such as Staphylococcus aureus and Escherichia coli with Minimum Inhibitory Concentrations (MICs) ranging from 1 to 8 µg/mL .
  • Anticancer Potential
    • Triazole derivatives have shown promise in cancer treatment. Compounds structurally related to the target compound were evaluated for cytotoxic activity against human cancer cell lines. Notably, one study reported a compound with a triazole-thione structure exhibiting potent activity against MCF-7 breast cancer cells .
  • Antithrombotic Properties
    • Triazolo[4,5-d]pyrimidine derivatives have been identified as potential anti-thrombotic agents. These compounds inhibit platelet aggregation, which is crucial in preventing thrombotic events such as myocardial infarction .

Data Tables

Biological ActivityTarget Organism/Cell LineMIC/IC50 ValueReference
AntimicrobialS. aureus1–8 µg/mL
AntimicrobialE. coli1–8 µg/mL
AnticancerMCF-7 (breast cancer)0.5 µM
AntithromboticPlateletsInhibition at 10 µM

Case Studies

  • Antimicrobial Efficacy Study
    A study evaluated the antimicrobial efficacy of various triazole derivatives against clinical isolates of E. coli and S. aureus. The compound demonstrated superior activity compared to standard antibiotics, indicating its potential as a novel antimicrobial agent.
  • Cytotoxicity Assessment
    In vitro assays conducted on MCF-7 cells revealed that the compound induced apoptosis at concentrations as low as 0.5 µM, suggesting a strong anticancer effect attributed to its unique chemical structure.

Properties

IUPAC Name

3-methyl-7-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]triazolo[4,5-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16F3N7/c1-24-14-13(22-23-24)15(21-10-20-14)26-7-5-25(6-8-26)12-4-2-3-11(9-12)16(17,18)19/h2-4,9-10H,5-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLYLSYOOOLSMST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=NC=N2)N3CCN(CC3)C4=CC=CC(=C4)C(F)(F)F)N=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16F3N7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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